molecular formula C9H10Cl2O B14036101 2,2-Dichloro-1-(p-tolyl)ethanol

2,2-Dichloro-1-(p-tolyl)ethanol

Cat. No.: B14036101
M. Wt: 205.08 g/mol
InChI Key: VWBLUFQKIVUHIX-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(p-tolyl)ethanol is an organic compound that belongs to the family of aryl ketones. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The reaction conditions usually include a temperature range of -10°C to 0°C and a reaction time of 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(p-tolyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2,2-Dichloro-1-(p-tolyl)ethanone.

    Reduction: It can be reduced to form 2,2-Dichloro-1-(p-tolyl)ethane.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃) under basic conditions.

Major Products Formed

    Oxidation: 2,2-Dichloro-1-(p-tolyl)ethanone

    Reduction: 2,2-Dichloro-1-(p-tolyl)ethane

    Substitution: 2,2-Dihydroxy-1-(p-tolyl)ethanol or 2,2-Diamino-1-(p-tolyl)ethanol.

Scientific Research Applications

2,2-Dichloro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(p-tolyl)ethanone
  • 2,2-Dichloro-1-(p-tolyl)ethane
  • 2,2-Dihydroxy-1-(p-tolyl)ethanol
  • 2,2-Diamino-1-(p-tolyl)ethanol

Uniqueness

2,2-Dichloro-1-(p-tolyl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2,2-dichloro-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

VWBLUFQKIVUHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(Cl)Cl)O

Origin of Product

United States

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